Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate
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Overview
Description
Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is an organic compound with the molecular formula C13H22O3 It is a derivative of non-2-enoic acid, featuring an ethyl ester group and an oxan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate typically involves the esterification of non-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The oxan-2-yloxy group can be introduced through a nucleophilic substitution reaction, where an appropriate oxirane derivative reacts with the esterified non-2-enoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while bases like sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the oxan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-[(oxan-2-yl)oxy]nonanoate: Similar structure but lacks the double bond in the non-2-enoate moiety.
Ethyl 9-[(oxan-2-yl)oxy]dec-2-enoate: Similar structure with an additional carbon in the chain.
Ethyl 9-[(oxan-2-yl)oxy]oct-2-enoate: Similar structure with one less carbon in the chain.
Uniqueness
Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is unique due to its specific combination of an ethyl ester group, an oxan-2-yloxy substituent, and a non-2-enoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
150015-67-1 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl 9-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3 |
InChI Key |
AXXTXZDFSADIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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